5E,7Z-Dodecadienyl acetate
Description
Contextualizing 5E,7Z-Dodecadienyl Acetate (B1210297) within Lepidopteran Sex Pheromones
The order Lepidoptera, which includes moths and butterflies, is one of the most extensively studied groups regarding pheromone communication. diva-portal.org A vast number of lepidopteran sex pheromones are C10–C18 unsaturated straight-chain fatty alcohols and their acetate or aldehyde derivatives. diva-portal.orgnih.gov These compounds are typically produced by females to attract males for mating. nih.gov
(5E,7Z)-Dodecadienyl acetate falls squarely within this major class of lepidopteran pheromones. It has been identified as a crucial component in the sex pheromone blend of several moth species. ontosight.ai For instance, it is a primary pheromone component for the lackey moth, Malacosoma neustrium, and the Yunnan pine caterpillar moth, Dendrolimus houi. researchgate.netplos.org In the case of Dendrolimus houi, this compound, along with its corresponding alcohol and aldehyde, is essential for attracting males. researchgate.net The presence of (5E,7Z)-dodecadienyl acetate has also been noted in the pheromone glands of other species like the eastern tent caterpillar, where its addition in larger amounts to the primary aldehyde component reduced trap catches, indicating its role can vary from an attractant to an inhibitor depending on the species and the blend composition. researchgate.net
The biosynthesis of such pheromones is a complex process. In Thysanoplusia intermixta, a moth in the Plusiinae subfamily, (5E,7Z)-5,7-dodecadienyl acetate is the main sex pheromone component. nih.gov Research has shown that its production involves specific enzymatic steps, including desaturation, which creates the double bonds at specific positions in the fatty acid precursor. nih.govfrontiersin.org
Significance of Stereoisomers in Pheromonal Communication
The "5E,7Z" designation in the compound's name refers to the specific stereochemistry of the double bonds along the 12-carbon chain. ontosight.ai "E" (entgegen) signifies a trans configuration, and "Z" (zusammen) indicates a cis configuration. This precise geometric arrangement is critical for the biological activity of the pheromone. ontosight.ai
The specificity of insect pheromone receptors is remarkable; even slight changes in the geometry or position of the double bonds can drastically alter or eliminate the compound's effectiveness. diva-portal.org Different stereoisomers of dodecadienyl acetate can act as sex pheromones for entirely different species, or in some cases, act as behavioral antagonists, inhibiting the attraction of a specific species to its own pheromone. researchgate.netlu.se This isomeric specificity is a key mechanism for maintaining reproductive isolation between closely related species that might live in the same area. lu.se
For example, while (5E,7Z)-dodecadienyl acetate is the pheromone for some species, other isomers like (E,E)-8,10-dodecadien-1-yl acetate is the primary sex pheromone for the pea moth, Cydia nigricana, and its geometric isomers (E,Z), (Z,E), and (Z,Z) inhibit the attraction of males. researchgate.net Similarly, (E,Z)-7,9-dodecadienyl acetate is the main pheromone component for the European grapevine moth, Lobesia botrana. nih.gov The olfactory receptors in the male moth's antennae are tuned to the specific ratio and configuration of the isomers produced by the conspecific female.
Overview of Academic Research Trajectories for 5E,7Z-Dodecadienyl Acetate
Research on (5E,7Z)-dodecadienyl acetate and related compounds has followed a trajectory from initial identification to deeper explorations of biosynthesis and neurological perception. Early research in the 1970s and 1980s focused on the isolation and identification of pheromone components from various lepidopteran species. nih.gov This often involved gas chromatography-mass spectrometry (GC-MS) analysis of female pheromone gland extracts. tandfonline.com
Subsequent research delved into the biosynthesis of these pheromones. Studies, such as those on Thysanoplusia intermixta and Lobesia botrana, have used isotopic labeling to trace the metabolic pathways that produce these specific unsaturated acetates from saturated fatty acid precursors. nih.govnih.gov This has led to the identification of key enzymes like desaturases and reductases. nih.gov
More recent research has focused on the molecular and neurological basis of pheromone perception. This includes the identification and characterization of specific olfactory receptor neurons in male moth antennae that are tuned to (5E,7Z)-dodecadienyl acetate and its related compounds. lu.se Understanding these receptors and their evolution provides insights into how species-specific communication systems arise and are maintained. lu.se Furthermore, there is ongoing interest in the practical application of synthetic pheromones like (5E,7Z)-dodecadienyl acetate in integrated pest management (IPM) programs for monitoring and controlling pest populations. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(5E,7Z)-dodeca-5,7-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6-,9-8+ |
InChI Key |
LILNZTGQAGPWKK-NMMTYZSQSA-N |
SMILES |
CCCCC=CC=CCCCCOC(=O)C |
Isomeric SMILES |
CCCC/C=C\C=C\CCCCOC(=O)C |
Canonical SMILES |
CCCCC=CC=CCCCCOC(=O)C |
Origin of Product |
United States |
Identification and Characterization in Insect Systems
Discovery and Identification of 5E,7Z-Dodecadienyl Acetate (B1210297) as a Pheromone Component in Specific Insect Species
The identification of 5E,7Z-dodecadienyl acetate as a key signaling molecule has been the result of extensive research into the chemical ecology of various insect species. Its presence and specific role have been elucidated in several moths, often as part of a complex blend of volatile compounds that ensure species-specific communication.
Presence in Dendrolimus houi Sex Pheromone Blend
The sex pheromone of the Yunnan pine caterpillar moth, Dendrolimus houi, has been identified as a blend of three primary components. Among these, this compound is a significant constituent. Through gas chromatography-electroantennography (GC-EAG) and gas chromatography-mass spectrometry (GC-MS) analyses of female pheromone gland extracts, the three behaviorally active compounds were identified as (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-5,7-dodecadien-1-yl acetate (E5,Z7-12:OAc), and (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald) researchgate.netnih.gov.
The average amounts of these components found per calling virgin female were 14.7 ng of the alcohol, 5.8 ng of the acetate, and 0.8 ng of the aldehyde researchgate.net. This corresponds to a relative ratio of approximately 100:39.7:5.6 researchgate.netnih.gov. Field trapping experiments have confirmed that all three components, including this compound, are essential for attracting male D. houi moths researchgate.net. The identification of these (E,Z)-isomers was a notable finding, as other identified pheromones in the Dendrolimus genus are typically (Z,E)-isomers nih.govnih.govplos.org.
| Compound | Abbreviation | Relative Ratio | Average Amount per Female (ng) |
|---|---|---|---|
| (5E,7Z)-5,7-dodecadien-1-ol | E5,Z7-12:OH | 100 | 14.7 |
| (5E,7Z)-5,7-dodecadienyl acetate | E5,Z7-12:OAc | 39.7 | 5.8 |
| (5E,7Z)-5,7-dodecadienal | E5,Z7-12:Ald | 5.6 | 0.8 |
Identification in Thysanoplusia intermixta Pheromone System
In the plusiine moth Thysanoplusia intermixta, this compound has been identified as the major component of the female sex pheromone blend. Analysis of pheromone gland extracts from virgin females revealed a four-component mixture.
The identified compounds and their approximate ratio are as follows:
(Z)-7-dodecenyl acetate (Z7-12:OAc)
(Z)-7-dodecen-1-ol (Z7-12:OH)
(5E,7Z)-5,7-dodecadienyl acetate (E5,Z7-12:OAc)
(5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH)
The ratio of these components was found to be 18:3:100:13, respectively, with (5E,7Z)-5,7-dodecadienyl acetate being the most abundant. Field tests demonstrated that a lure containing only the major component, (5E,7Z)-5,7-dodecadienyl acetate, was sufficient to attract male T. intermixta. However, the presence of the other minor components was shown to have a synergistic effect, enhancing the attractiveness of the blend.
Detection in Malacosoma neustrium Pheromone
The compound this compound is also a recognized component of the sex pheromone of the common lackey moth, Malacosoma neustrium. Its role in the chemical communication of this species has been established through various analytical and behavioral studies.
Contribution to Pheromone Blends in Chilecomadia valdiviana and Thysanoplusia orichalcea
While the outline for this article includes Chilecomadia valdiviana, extensive research on the sex pheromone of this species has not identified this compound as a component. The major pheromone component of C. valdiviana has been identified as (7Z,10Z)-7,10-hexadecadienal. Minor components include (Z)-7-hexadecenal, (Z)-9-hexadecenal, hexadecanal, and (9Z,12Z)-9,12-octadecadienal.
In contrast, the pheromone blend of Thysanoplusia orichalcea, a species closely related to T. intermixta, does contain this compound. The pheromone of T. orichalcea is composed of the same four components as that of T. intermixta. However, the ratio of these components is significantly different, with (Z)-7-dodecenyl acetate being the major component and (5E,7Z)-5,7-dodecadienyl acetate present as a minor component. The approximate ratio in T. orichalcea is 100:6:11:1 for (Z)-7-dodecenyl acetate, (Z)-7-dodecen-1-ol, (5E,7Z)-5,7-dodecadienyl acetate, and (5E,7Z)-5,7-dodecadien-1-ol, respectively. For this species, both the monoene and the diene acetates are essential for attracting males in field conditions. This difference in the pheromone blend composition, particularly the ratio of the major and minor components, is believed to contribute to the reproductive isolation between these two closely related species.
| Compound | Relative Ratio in T. intermixta | Relative Ratio in T. orichalcea |
|---|---|---|
| (Z)-7-dodecenyl acetate | 18 | 100 |
| (Z)-7-dodecen-1-ol | 3 | 6 |
| (5E,7Z)-5,7-dodecadienyl acetate | 100 | 11 |
| (5E,7Z)-5,7-dodecadien-1-ol | 13 | 1 |
Comparative Analysis with Other Dodecadienyl Acetate Stereoisomers in Pheromone Systems
The specificity of insect chemical communication is often dependent on the precise stereochemistry of the pheromone components. This is evident in the genus Dendrolimus, where different species utilize different stereoisomers of dodecadienyl acetate. As previously mentioned, D. houi uses the (5E,7Z) isomer. In contrast, other species within the same genus, such as Dendrolimus tabulaeformis and Dendrolimus kikuchii, utilize the (5Z,7E) stereoisomer.
The sex pheromone of D. tabulaeformis consists of (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), and (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr) in a ratio of 100:100:4.5 nih.govnih.gov.
The pheromone of D. kikuchii is comprised of (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), and (Z)-5-dodecenyl acetate (Z5-12:OAc) researchgate.net. Field assays have shown the most attractive blend for male D. kikuchii to be a 100:20:25 ratio of these three components researchgate.net.
This use of different stereoisomers, along with variations in the blend ratios of other components, is a key mechanism for maintaining reproductive isolation among closely related and sympatric Dendrolimus species plos.org.
Biological Activity and Behavioral Responses
Behavioral Assays and Responses to 5E,7Z-Dodecadienyl Acetate (B1210297) and Pheromone Blends
Behavioral assays are fundamental in determining the function of pheromone components. In the context of 5E,7Z-dodecadienyl acetate, these assays have demonstrated its critical role in attracting male moths and initiating upwind flight, a directed flight towards the pheromone source. The precise blend of this compound with other components is often essential for optimal behavioral responses.
Field studies have consistently shown that synthetic blends containing this compound can effectively attract male moths. For instance, in the Oriental fruit moth, Grapholitha molesta, a mixture of cis-8-dodecenyl acetate and a small percentage of trans-8-dodecenyl acetate is necessary to induce upwind anemotaxis, which is the directed flight against the wind towards the chemical source. psu.edu The addition of other compounds, such as dodecyl alcohol, can then trigger close-range behaviors like landing and wing fanning. psu.edu Similarly, for the Yunnan pine caterpillar moth, Dendrolimus houi, a blend containing (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, and (5E,7Z)-5,7-dodecadienal was found to be as effective as virgin female moths in trapping males. researchgate.net The ability of synthetic pheromones to elicit this entire sequence of behaviors, from long-range attraction to close-range courtship, highlights their potential in pest management strategies. psu.edu
The precise ratio of different isomers and components in a pheromone blend is critical for eliciting a strong and specific behavioral response. In Dendrolimus houi, the naturally occurring ratio of E5,Z7-12:OH, E5,Z7-12:OAc, and E5,Z7-12:Ald was found to be approximately 100:39.7:5.6. researchgate.net Field trapping experiments confirmed that a synthetic blend with a 20:1:1 ratio of the alcohol, acetate, and aldehyde components was highly effective. researchgate.net Further investigation revealed that the ratio of the acetate to the aldehyde was particularly crucial for attraction. researchgate.net
For Dendrolimus suffuscus, the highest number of captured males was achieved with a 5:1:1 ratio of Z5,E7-12:Ac, Z5,E7-12:Ald, and Z5-12:OH. researchgate.net In the case of Dendrolimus tabulaeformis, a specific ratio of Z5,E7-12:OH, Z5,E7-12:OAc, and Z5,E7-12:OPr is required for optimal male flights, demonstrating that even subtle differences in blend ratios can be essential for species-specific communication. nih.gov This specificity in isomeric and component ratios is a key mechanism for maintaining reproductive isolation among closely related species. ncsu.edu
Table 1: Optimal Pheromone Blend Ratios for Male Moth Attraction
| Species | Components | Optimal Ratio |
|---|---|---|
| Dendrolimus houi | E5,Z7-12:OH : E5,Z7-12:OAc : E5,Z7-12:Ald | 20:1:1 |
| Dendrolimus suffuscus | Z5,E7-12:Ac : Z5,E7-12:Ald : Z5-12:OH | 5:1:1 |
| Dendrolimus tabulaeformis | Z5,E7-12:OAc : Z5,E7-12:OH : Z5,E7-12:OPr | 100:100:4.5 |
| Dendrolimus kikuchii | Z5,E7-12:OAc : Z5,E7-12:OH : Z5-12:OAc | 100:20:25 |
Minor components in a pheromone blend can significantly modulate the behavioral response of male moths, acting as either synergists (enhancing the attractive effect) or antagonists (inhibiting the response). In several Dendrolimus species, compounds present in smaller quantities have been shown to be crucial for the full biological activity of the pheromone. For instance, the addition of (5Z)-5-dodecen-1-yl acetate (Z5-12:OAc) and (5Z)-5-dodecen-1-ol (Z5-12:OH) to the main pheromone components of Dendrolimus punctatus can increase the trapping efficiency. frontiersin.orgnih.gov
Conversely, certain compounds can act as antagonists, reducing or completely inhibiting the attraction of males. This is often a mechanism to prevent interspecific mating. For example, Z5,E7-12:OAc, a major pheromone component in some Dendrolimus species, acts as an antagonist for D. superans and a strong antagonist for D. pini. frontiersin.orgnih.gov The presence of such antagonists in the pheromone blend of one species can effectively jam the communication channel of another, thus reinforcing reproductive isolation. In some cases, even the enantiomeric composition of a pheromone can play a synergistic or antagonistic role, creating species-specific blends. nih.gov
Olfactory Reception and Neurophysiological Responses
The behavioral responses of male moths to this compound and related compounds are underpinned by specific neurophysiological processes in their olfactory system. Techniques such as electroantennography (EAG) have been instrumental in elucidating these responses.
Similarly, for Dendrolimus suffuscus, EAG analyses showed that Z5-12Ald and Z5,E7-12Ald elicited the largest male EAG response, followed by other components like Z5-12OH and Z5,E7-12OH. researchgate.net In Dendrolimus tabulaeformis, male antennae responded to five components from the pheromone glands in EAD analyses: Z5-12:OAc, Z5-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr, and Z5,E7-12:OH. nih.gov These EAG studies are crucial for identifying potential pheromone components and understanding the sensitivity of the male moth's olfactory system to different chemical structures.
Table 2: Electroantennographic (EAG) Responses of Male Dendrolimus Moths to Pheromone Components
| Species | Compound | EAG Response Level |
|---|---|---|
| Dendrolimus houi | E5,Z7-12:OH | Active |
| E5,Z7-12:OAc | Active | |
| E5,Z7-12:Ald | Active | |
| Dendrolimus suffuscus | Z5-12Ald | Strongest |
| Z5,E7-12Ald | Strongest | |
| Z5-12OH | Strong | |
| Z5,E7-12OH | Strong | |
| Dendrolimus tabulaeformis | Z5-12:OAc | Active |
| Z5-12:OH | Active | |
| Z5,E7-12:OAc | Active | |
| Z5,E7-12:OPr | Active | |
| Z5,E7-12:OH | Active |
The diversity of dienyl acetates and their isomers plays a significant role in ensuring species-specificity in moth communication. nih.gov Closely related and sympatric species often use structurally similar pheromone components. nih.gov Reproductive isolation is maintained through the use of unique blends of these components, often differing in the ratios of specific isomers or the presence of minor synergistic or antagonistic compounds. nih.govnih.gov
The genus Dendrolimus provides a clear example of this principle. D. punctatus, D. spectabilis, and D. tabulaeformis all share the same three main pheromone components. However, the differences in the ratios of these components in their respective blends are crucial for maintaining separate communication channels. nih.gov The evolution of specific pheromone receptors in male moths that are tuned to the precise blend of their conspecific females is a key aspect of this species recognition system. frontiersin.org This co-evolution of signal production in females and signal reception in males ensures the integrity of species boundaries. frontiersin.org
Biosynthesis of 5e,7z Dodecadienyl Acetate
Elucidation of Biosynthetic Pathways in Lepidopteran Pheromone Glands
The biosynthesis of Type I lepidopteran sex pheromones, which are primarily straight-chain unsaturated alcohols, aldehydes, and acetates, originates from de novo fatty acid synthesis. The remarkable diversity of these pheromone signals is generated by a limited set of enzymatic reactions, chiefly desaturation and chain-shortening, which act on saturated C16 and C18 fatty acid precursors. The specific sequence and action of these enzymes, particularly the regio- and stereospecificity of desaturases, are critical in producing the unique chemical signature of a given species.
The conversion of a standard fatty acid into a complex conjugated diene like 5E,7Z-dodecadienyl acetate (B1210297) is a multi-step process orchestrated by several key enzymes within the pheromone gland.
The initial and often rate-limiting step in many moth pheromone biosynthetic pathways is the introduction of a double bond into a saturated fatty acyl-CoA precursor, typically palmitoyl-CoA (C16) or myristoyl-CoA (C14). This reaction is catalyzed by a class of enzymes known as Δ11-desaturases. These enzymes are integral membrane proteins that exhibit high regio- and stereospecificity, creating a double bond at the 11th carbon position. For instance, a Δ11-desaturase acting on myristoyl-CoA (14:CoA) can produce a mixture of (E)-11-tetradecenoate and (Z)-11-tetradecenoate. The precise E/Z ratio is crucial for the specificity of the final pheromone blend and is an evolved trait of the desaturase enzyme itself. In many lepidopteran species, multiple desaturase genes exist in the genome, but only specific ones are expressed in the pheromone gland to participate in pheromone production.
Table 1: Examples of Characterized Δ11-Desaturases in Lepidopteran Pheromone Biosynthesis
| Enzyme Source Organism | Substrate | Key Product(s) | Reference |
| Ostrinia scapulalis | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoic acid | |
| Choristoneura rosaceana | Myristoyl-CoA (14:CoA) | (Z)-11- & (E)-11-Tetradecenoic acid (65:35 ratio) | |
| Choristoneura parallela | Myristoyl-CoA (14:CoA) | (E)-11-Tetradecenoic acid (almost pure) | |
| Lobesia botrana | Tetradecanoic acid (14:Acid) | (Z)-11-Tetradecenoic acid | |
| Mythimna loreyi | Not specified | Δ11-unsaturated fatty acids |
Following the initial desaturation, the resulting monounsaturated fatty acyl-CoA undergoes controlled chain shortening. This process occurs via a modified β-oxidation pathway within peroxisomes. Unlike metabolic β-oxidation which degrades fatty acids completely to acetyl-CoA, the chain shortening in pheromone biosynthesis is limited, typically involving one to three cycles. Each cycle removes a two-carbon unit in the form of acetyl-CoA, effectively shifting the position of the double bond two carbons closer to the carboxyl end of the molecule. For the biosynthesis of a C12 compound like 5E,7Z-dodecadienyl acetate, a precursor such as (Z)-11-hexadecenoic acid (a C16 acid) would undergo two rounds of β-oxidation. The first cycle would yield (Z)-9-tetradecenoic acid (C14), and the second would produce the key intermediate, (Z)-7-dodecenoic acid (C12). The enzymes responsible for this step, particularly acyl-CoA oxidases, can exhibit substrate specificities that help control the final chain length of the pheromone precursor.
Table 2: Illustrative Cascade of Chain Shortening from a C16 Precursor
| Starting Acyl-CoA | β-oxidation Cycles | Resulting Acyl-CoA | Chain Length |
| (Z)-11-Hexadecenoyl-CoA | 0 | (Z)-11-Hexadecenoyl-CoA | C16 |
| (Z)-11-Hexadecenoyl-CoA | 1 | (Z)-9-Tetradecenoyl-CoA | C14 |
| (Z)-9-Tetradecenoyl-CoA | 1 | (Z)-7-Dodecenoyl-CoA | C12 |
To create the conjugated 5,7-diene system, a second desaturation event is required. In this step, a different desaturase, in this case a putative Δ5-desaturase, acts on the (Z)-7-dodecenoic acid intermediate. This enzyme introduces a second double bond at the 5-position, with E stereochemistry, creating the (5E,7Z)-dodecadienoyl precursor. The formation of a conjugated diene system from a monoene intermediate by a single desaturase enzyme has been documented in other species, such as the (E,Z)-10,12 desaturation step in the biosynthesis of bombykol (B110295) in the silkmoth, Bombyx mori. While Δ5-desaturases have been identified in moths like Ctenopseustis obliquana, where they produce (Z)-5-tetradecenoic acid from myristic acid, their role in acting on an already unsaturated substrate to form a diene is a key evolutionary innovation. The evolution of novel desaturase functions is a primary driver of pheromone diversity in Lepidoptera.
The final steps in the biosynthesis convert the activated dienoyl-CoA into the acetate ester pheromone. First, a fatty acyl reductase (FAR) catalyzes the reduction of the dienoyl-CoA to its corresponding alcohol, (5E,7Z)-dodecadienol. These FARs are often specific to the pheromone gland and are critical for converting the fatty acid precursor into the alcohol form.
Following reduction, the final step is acetylation. An acetyltransferase (ACT) transfers an acetyl group from acetyl-CoA to the fatty alcohol, producing the final active pheromone component, this compound. The characterization of insect-derived acetyltransferases involved in pheromone biosynthesis has been challenging, and in some studies, plant-derived acetyltransferases have been used in heterologous systems to perform this conversion.
The enzymes involved in pheromone biosynthesis exhibit a range of specificities that collectively ensure the precise chemical structure of the final product.
Desaturases : These enzymes are highly specific and are a major source of pheromone diversity. Their specificity extends to:
Substrate Chain Length : Some desaturases preferentially act on C14, C16, or C18 acyl chains. For example, the Δ5-desaturase from Ctenopseustis species is highly specific for myristic acid (C14) and shows no activity on other chain lengths.
Regiospecificity : They introduce double bonds at specific positions (e.g., Δ5, Δ9, Δ11).
Stereospecificity : They can produce exclusively Z isomers, exclusively E isomers, or specific E/Z mixtures. Research on Choristoneura desaturases has shown that a single amino acid substitution can dramatically alter the stereochemical outcome, converting an enzyme that produces an E/Z mix into one that produces almost pure E isomer.
Fatty Acyl Reductases (FARs) : In contrast to the high specificity of desaturases, some pheromone gland-specific FARs display broader substrate specificity. Studies on Yponomeuta species have shown that a single FAR can reduce a variety of C14 and C16 acyl precursors, including saturated, mono-unsaturated, and di-unsaturated forms. This suggests that the reductase acts as a "semi-selective funnel," and the final composition of the pheromone alcohol blend is largely determined by the relative abundance of precursors supplied by the upstream desaturases and β-oxidation enzymes.
Acetyltransferases (ACTs) : Less is known about the specificity of native insect acetyltransferases. However, their role is to catalyze the final esterification step. Functional studies have successfully used non-native enzymes, such as the yeast ATF1 acetyltransferase, to efficiently acetylate a range of insect pheromone alcohols, indicating a potential for broad substrate acceptance in this enzyme class as well.
The functional characterization of these enzymes is typically achieved through heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cell lines (e.g., Sf9), where the gene encoding the enzyme is introduced and its activity on various supplied substrates can be directly measured.
Table 3: Summary of Pheromone Biosynthetic Enzyme Characteristics
| Enzyme Class | Key Function | Specificity Characteristics | Reference |
| Desaturases | Introduces double bonds | High substrate (chain length), regio-, and stereospecificity. | |
| Acyl-CoA Oxidases | Chain shortening (β-oxidation) | Controls number of β-oxidation cycles and final chain length. | |
| Fatty Acyl Reductases (FARs) | Reduction of acyl-CoA to alcohol | Can have broad substrate specificity, acting on various chain lengths and degrees of unsaturation. | |
| Acetyltransferases (ACTs) | Acetylation of alcohol to ester | Final modification step; specificity in native insects is an area of ongoing research. |
Comparative Biosynthesis of Different Dodecadienyl Isomers and Their Precursors
The biosynthesis of moth sex pheromones, particularly Type I pheromones like dodecadienyl acetates, originates from common fatty acid metabolism. iastate.edu The specific structure of the final pheromone component is determined by a precise sequence of enzymatic modifications including desaturation, chain-shortening or elongation, reduction, and acetylation. iastate.edu While the exact pathway for (5E,7Z)-dodecadienyl acetate is not fully elucidated in a single model organism, a comparative approach using the well-studied biosynthesis of the (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, provides a robust framework for understanding its formation. d-nb.infonih.gov
The production of these conjugated diene pheromones typically starts with a saturated fatty acid precursor, commonly palmitic acid (16:acid) or stearic acid (18:acid). iastate.edu The creation of the specific double bond configuration and position is orchestrated by a series of specialized enzymes, primarily fatty acyl-CoA desaturases. These enzymes are responsible for introducing double bonds at specific locations along the fatty acid chain, and their diversity is a major driver of pheromone variation among moth species. d-nb.infonih.gov
In L. botrana, the biosynthesis of (E,Z)-7,9-dodecadienyl acetate begins with the Δ11 desaturation of tetradecanoic acid (14:acid), which itself is derived from palmitic acid. This is followed by a chain-shortening process (β-oxidation) to yield (Z)-9-dodecenoic acid. A subsequent, yet-to-be-identified Δ7 desaturase introduces the second double bond to create the conjugated diene system. The final steps involve the reduction of the fatty acyl precursor to an alcohol by a fatty acyl reductase (FAR) and subsequent esterification to an acetate by an acetyltransferase. d-nb.infonih.gov
Based on this model, a hypothetical biosynthetic pathway for (5E,7Z)-dodecadienyl acetate can be proposed. The pathway would likely begin with a C14 or C16 saturated fatty acyl-CoA precursor. A Δ7 desaturase would introduce a Z double bond, followed by a Δ5 desaturase introducing an E double bond. Alternatively, the sequence of desaturation events could be reversed. The resulting (5E,7Z)-dodecadienoic acid would then be reduced to the corresponding alcohol and finally acetylated to produce (5E,7Z)-dodecadienyl acetate. The specificity of the desaturases and the order of their action are critical in determining the final isomeric composition of the pheromone.
| Biosynthetic Step | (E,Z)-7,9-Dodecadienyl Acetate (L. botrana) | Hypothesized (5E,7Z)-Dodecadienyl Acetate Pathway |
|---|---|---|
| Precursor | Tetradecanoic acid (14:acid) | Dodecanoic acid (12:acid) or Tetradecanoic acid (14:acid) |
| First Desaturation | Δ11 desaturation to (Z)-11-tetradecenoic acid | Δ7 desaturation to (Z)-7-dodecenoic acid |
| Chain Modification | Chain shortening to (Z)-9-dodecenoic acid | None required if starting from 12:acid |
| Second Desaturation | Δ7 desaturation to (E,Z)-7,9-dodecenoic acid | Δ5 desaturation to (5E,7Z)-dodecenoic acid |
| Reduction | Reduction to (E,Z)-7,9-dodecadienol | Reduction to (5E,7Z)-dodecadienol |
| Acetylation | Acetylation to (E,Z)-7,9-dodecadienyl acetate | Acetylation to (5E,7Z)-dodecadienyl acetate |
Molecular Mechanisms Regulating Pheromone Production
The production of specific pheromone blends is tightly controlled at the molecular level, involving the regulated expression of biosynthetic genes and the evolutionary adaptation of the enzymes they encode.
Genetic Basis of Enzyme Expression in Pheromone Biosynthesis
The synthesis of moth sex pheromones is a highly regulated process, often under the control of a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nlusda.gov PBAN is released in a species-specific, rhythmic manner and binds to its receptor on the pheromone gland cells, initiating a signal transduction cascade that activates the key enzymes in the biosynthetic pathway. usda.gov This ensures that pheromone production is coordinated with the insect's activity period, maximizing the chances of successful mating.
The core of pheromone diversity lies in the expression of specific sets of biosynthetic enzymes, particularly the fatty acyl-CoA desaturases. uva.nl The genomes of insects, including moths, contain a family of desaturase genes that have undergone significant expansion and diversification. nih.gov The expression of these genes is highly specific, both in terms of tissue (predominantly in the female pheromone gland) and timing. lu.se
Genetic studies have shown that differences in pheromone blends between closely related species or even between different strains of the same species can be attributed to variations in the expression levels of different desaturase genes. uva.nlscilit.com For instance, the distinct pheromone blends of two Ostrinia species are not due to a loss of function in their respective desaturase enzymes, but rather to differential regulation of their expression in the pheromone gland. uva.nl This regulation can occur at the transcriptional level, where specific transcription factors control which desaturase genes are turned on or off. This genetic toolkit allows for the production of a vast array of specific pheromone components from common fatty acid precursors.
| Enzyme Family | Function | Genetic Characteristics |
|---|---|---|
| Fatty Acyl-CoA Desaturases (FADs) | Introduce double bonds at specific positions and configurations. | Expanded gene family in insects; expression is highly regulated and tissue-specific; key determinant of pheromone structure. nih.gov |
| Fatty Acyl Reductases (FARs) | Reduce fatty acyl-CoA precursors to fatty alcohols. | A specific clade of FARs appears to be unique to Lepidoptera and is often expressed in the pheromone gland. nih.gov |
| Acetyltransferases (ACTs) | Esterify fatty alcohols to form acetate esters. | Enzymes with specificity for the alcohol substrates produced by the pathway. |
| Acyl-CoA Oxidases (ACOs) | Involved in the chain-shortening (β-oxidation) of fatty acyl precursors. | Identified in the pheromone gland transcriptome of species like L. botrana. d-nb.infonih.gov |
Evolutionary Transitions in Pheromone-Producing Enzyme Expression
The evolution of new pheromone communication channels is a key driver of speciation in moths. This process relies on coordinated changes in both the female-produced signal and the male's preference. nih.gov Alterations in the expression of pheromone-producing enzymes are a primary mechanism through which these signals evolve. uva.nl
The desaturase gene family in insects is characterized by a dynamic evolutionary history, involving frequent gene duplication events and subsequent divergence of function. nih.govresearchgate.net Gene duplication provides the raw material for evolutionary innovation. After a duplication event, one copy can retain the original function while the other is free to accumulate mutations. These mutations can lead to a new desaturase with a different positional or stereochemical specificity, or it can alter the regulatory regions of the gene, leading to changes in its expression pattern (e.g., being expressed in the pheromone gland for the first time). nih.gov
Phylogenetic analyses of insect desaturases reveal that this gene family has undergone significant expansion before the divergence of major insect lineages like Lepidoptera and Diptera. nih.gov Within moths, further lineage-specific expansions and modifications of these genes have contributed to the vast diversity of pheromone structures observed. nih.gov For example, a single desaturase in the silkmoth, Bombyx mori, has evolved to be bifunctional, catalyzing two different desaturation steps in the biosynthesis of its pheromone, bombykol. nih.gov This demonstrates how existing enzymes can be co-opted and modified to create novel biosynthetic capabilities.
These evolutionary changes in enzyme function and expression are thought to be a major factor in the reproductive isolation between species. A shift in the pheromone blend produced by females, resulting from a change in desaturase expression, can lead to the formation of a new "private" communication channel. If males evolve a corresponding preference for this new blend, it can lead to the establishment of a new, reproductively isolated population, and ultimately, a new species. nih.gov
Chemical Synthesis and Stereochemical Control
Strategies for Stereoselective Synthesis of 5E,7Z-Dodecadienyl Acetate (B1210297) and Related Dienyl Acetates
A variety of synthetic methods have been employed to control the geometry of the double bonds in dienyl systems. These strategies often rely on well-established organometallic reactions and stereoselective transformations.
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of conjugated dienes, a common approach involves the reaction of a dienyl phosphorus ylide with an appropriate aldehyde. However, controlling the stereochemistry to obtain the desired (E,Z) configuration can be complex. A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult and costly to separate from the desired product, particularly in industrial-scale synthesis. google.com
| Reaction Component 1 | Reaction Component 2 | Key Transformation | Stereochemical Control Aspect |
| Phosphorus Ylide | Aldehyde or Ketone | C=C bond formation | Can be influenced by ylide structure and reaction conditions to favor either E or Z isomers. |
Stereoselective reduction of alkynes is a powerful tool for the synthesis of alkenes with defined geometry. For the synthesis of (E,Z)-dienes, the reduction of a conjugated E-enyne is a key strategy. A highly effective method involves the use of an activated zinc-copper system for the semireduction of the triple bond in an E-enyne precursor. thieme-connect.com This method has been shown to produce the desired (Z)-double bond with greater than 98% stereoselectivity. thieme-connect.com The activation of zinc is crucial for this transformation and can be achieved by treating commercial zinc powder with an acid, followed by washing and drying. orgsyn.org Zinc is a versatile and low-cost reagent used in a variety of reduction reactions. commonorganicchemistry.com
| Reduction Method | Substrate | Key Transformation | Stereochemical Outcome |
| Activated Zinc-Copper System | Conjugated E-enyne | Semireduction of alkyne to alkene | High stereoselectivity for the (Z)-alkene (>98%). thieme-connect.com |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. researchgate.net While broadly applicable for C=C bond formation, its application to the direct synthesis of complex dienyl systems like 5E,7Z-dodecadienyl acetate is less commonly reported in favor of more stereospecific methods. However, sequential reactions involving a Knoevenagel condensation followed by further transformations could potentially be devised. nih.gov The stereoselectivity of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions. For instance, the use of catalysts like triphenylphosphine can lead to excellent yields of olefins with (E)-geometry under mild, solvent-free conditions. organic-chemistry.org
| Reaction Component 1 | Reaction Component 2 | Catalyst Example | Key Transformation |
| Active Methylene Compound | Aldehyde or Ketone | Triphenylphosphine organic-chemistry.org | C=C bond formation |
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, particularly for the construction of carbon-carbon double bonds. olefin-metathesis-catalysts.com This method, which was recognized with the 2005 Nobel Prize in Chemistry, allows for the rearrangement of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium. olefin-metathesis-catalysts.com For the synthesis of insect pheromones, Z-selective olefin metathesis offers a direct and efficient route. The development of stereoselective catalysts, such as cyclometalated Ru-catalysts, has enabled the synthesis of Z-alkenes with high selectivity. ucl.ac.uk A continuous flow Z-selective olefin metathesis process has been developed and applied to the preparation of a range of pheromones, demonstrating the potential for efficient and scalable synthesis. ucl.ac.uk Tandem olefin metathesis sequences are also versatile for generating natural product scaffolds. beilstein-journals.orgresearchgate.net
| Metathesis Type | Catalyst Example | Key Transformation | Application in Pheromone Synthesis |
| Z-selective Cross-Metathesis | Cyclometalated Ru-catalyst ucl.ac.uk | Formation of a new C=C bond with Z-stereochemistry | Direct synthesis of Z-isomers of pheromones. ucl.ac.uk |
Cross-coupling reactions involving Grignard reagents are a cornerstone of carbon-carbon bond formation. In the context of dienyl acetate synthesis, palladium-catalyzed coupling reactions have proven to be highly effective. A stereoselective synthesis of (5Z, 7E)-5,7-dodecadien-1-ol, a precursor to the target acetate, was achieved using a palladium-catalyzed coupling of a Grignard reagent with 7-bromo-(4Z, 6E)-4,6-heptadiene-1-al ethylene (B1197577) acetal (B89532) as a key step. epa.gov Iron-catalyzed cross-coupling reactions of Grignard reagents with α-allenyl esters also provide a route to 1,3-dienes. nih.gov Furthermore, organocopper cross-coupling reactions with Grignard reagents have been utilized in the synthesis of the related (7E,9Z)-dodecadienyl acetate isomer. researchgate.net
| Coupling Partners | Catalyst | Key Transformation | Stereochemical Aspect |
| Grignard Reagent and Bromo-dienyl acetal | Palladium catalyst epa.gov | C-C bond formation to construct the dodecadienyl backbone | The stereochemistry of the dienyl bromide is transferred to the product. epa.gov |
| Grignard Reagent and α-Allenyl ester | Iron catalyst nih.gov | C-C bond formation to create a 1,3-diene system | Can produce a mixture of E/Z isomers. nih.gov |
Methodological Challenges in Achieving High Stereoisomeric Purity in Synthesis
The synthesis of this compound with high stereoisomeric purity is fraught with challenges that necessitate careful consideration of the synthetic route and reaction conditions.
A primary challenge is the inherent stability of the different geometric isomers. The (E,E) isomer is the most thermodynamically stable of the possible isomers. google.com This means that under certain conditions, such as exposure to light or free radical generators, the desired and biologically active (E,Z) isomer can rearrange to a mixture of isomers, with the (E,E) isomer being a significant component. google.com This thermodynamic preference for the (E,E) isomer can undermine the stereochemical integrity of the synthesized material.
Development of Novel Synthetic Routes for Improved Yields and Selectivity
One prominent strategy involves a convergent synthesis that constructs the (E) and (Z)-configured double bonds in a controlled manner. An efficient and convenient synthesis has been reported that utilizes a Wittig coupling of an aldehyde with an ester-bearing phosphonium (B103445) salt to create the Z-alkene. mdpi.com The E-alkene is subsequently formed through a stereoselective reduction of an alkyne using lithium aluminum hydride (LiAlH4). mdpi.com This approach allows for the controlled formation of each isomer before their eventual coupling.
Another innovative approach has focused on palladium-catalyzed coupling reactions. For instance, a novel stereoselective synthesis of the precursor (5Z, 7E)-dodecadien-1-ol was developed. This method's key step involves the palladium-catalyzed coupling of 7-bromo-(4Z, 6E)-4,6-heptadiene-1-al ethylene acetal with a Grignard reagent. This route has been noted for its stereoselectivity in constructing the conjugated diene system.
To provide a clearer comparison of these methodologies, the following tables summarize the key aspects and reported outcomes of different synthetic strategies.
Table 1: Wittig Reaction and Alkyne Reduction Approach
| Step | Reaction | Reagents/Catalysts | Key Outcome | Yield (%) | Reference |
| 1 | Formation of Z-alkene | Wittig reaction | Stereoselective formation of the (Z)-double bond | Not specified | mdpi.com |
| 2 | Formation of E-alkene | Reduction of alkyne | LiAlH4 | Stereoselective formation of the (E)-double bond | Not specified |
| 3 | Final Product Formation | Acetylation | Acetic anhydride | (5E,7Z)-Dodecadienyl acetate | Not specified |
Table 2: Palladium-Catalyzed Cross-Coupling Approach
| Step | Reaction | Reagents/Catalysts | Key Outcome | Yield (%) | Reference |
| 1 | Tandem Addition | Acrolein, acetylene, Pd(OAc)2 | Stereoselective synthesis of 7-bromo-(4Z, 6E)-heptadien-1-al | Not specified | |
| 2 | Coupling Reaction | Grignard reagent, Palladium catalyst | Stereoselective formation of the (5Z, 7E)-diene system | Not specified | |
| 3 | Final Product Formation | Acetylation | Not specified | (5Z, 7E)-Dodecadienyl acetate | Not specified |
Table 3: Z-Selective Cross-Metathesis Approach
| Step | Reaction | Reagents/Catalysts | Key Outcome | Yield (%) | Stereoselectivity | Reference |
| 1 | Cross-Metathesis | Metathesis catalyst | Selective formation of (E,Z) diene | 60% (overall for a related pheromone) | 88% (Z-selectivity for a related pheromone) | nih.gov |
| 2 | Acetylation | Not specified | Final pheromone acetate | Good | High | nih.gov |
These novel routes demonstrate significant progress in the stereoselective synthesis of (5E,7Z)-dodecadienyl acetate. By employing advanced catalytic systems and strategic reaction planning, researchers have been able to achieve higher yields and greater control over the isomeric purity of the final product. The development of such efficient syntheses is crucial for the large-scale production of this pheromone for use in integrated pest management programs.
Ecological and Evolutionary Implications
The Role of 5E,7Z-Dodecadienyl Acetate (B1210297) in Species-Specific Communication and Reproductive Isolation
The specificity of chemical communication is paramount for avoiding costly interspecific mating attempts. 5E,7Z-Dodecadienyl acetate, in concert with other compounds, contributes to the unique chemical signature of a species, ensuring that mating signals are correctly interpreted by conspecifics. A prime example of this is found within the Dendrolimus genus of pine caterpillar moths.
The Yunnan pine caterpillar moth, Dendrolimus houi, utilizes a sex pheromone blend in which (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-5,7-dodecadien-1-yl acetate (E5,Z7-12:OAc), and (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald) are essential for attracting males. researchgate.netnih.gov The ratio of these components is critical, with the average amounts per female being approximately 14.7 ng of the alcohol, 5.8 ng of the acetate, and 0.8 ng of the aldehyde, creating a specific 100:39.7:5.6 blend. researchgate.netnih.gov
This use of the (5E,7Z)-isomer is a significant distinguishing feature, as many other species within the Dendrolimus genus, such as D. punctatus, D. spectabilis, and D. tabulaeformis, utilize blends of the (5Z,7E)-isomers of the corresponding alcohol, acetate, and propionate. nih.govpnas.org This isomeric difference serves as a powerful pre-zygotic isolating mechanism, preventing cross-attraction and hybridization between sympatric Dendrolimus species. The distinct pheromone blends ensure that male moths are guided to females of their own species, thus maintaining reproductive integrity.
Field trapping experiments have demonstrated the high specificity of these pheromone signals. For instance, traps baited with the specific blend of D. houi are highly effective at capturing D. houi males, while the pheromone blends of its congeners attract their respective species. This underscores the critical role of this compound, as part of a precise chemical cocktail, in facilitating species-specific mate recognition and reinforcing reproductive barriers.
The common lackey moth, Malacosoma neustrium, also utilizes (E,Z)-5,7-Dodecadienyl acetate in its chemical communication system, further highlighting the importance of this compound in the reproductive isolation of certain lepidopteran species. oipub.com
| Species | Pheromone Component(s) | Typical Blend Ratio | Reference(s) |
| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate , (5E,7Z)-5,7-dodecadienal | 100:39.7:5.6 | researchgate.netnih.gov |
| Dendrolimus spectabilis | (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionate | 100:3:25 | nih.gov |
| Dendrolimus tabulaeformis | (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl propionate | ~100:100:4.5 | pnas.org |
| Malacosoma neustrium | (E,Z)-5,7-Dodecadienyl acetate | Not specified | oipub.com |
Co-evolution of Pheromone Production and Olfactory Reception Systems
The evolution of a novel pheromone component like this compound in a species' chemical repertoire necessitates a corresponding evolution in the olfactory system of the receiving individuals to detect and process this signal. This reciprocal evolutionary process, known as co-evolution, is evident in the Dendrolimus genus.
Research on the molecular basis of olfaction in these moths has revealed a strong correlation between the evolution of pheromone-binding proteins (PBPs) and pheromone receptors (PRs) and the changes in the chemical structure of the pheromones themselves. nih.govfrontiersin.orgnih.gov PBPs are responsible for capturing and transporting pheromone molecules to the olfactory receptors located on the antennae of the male moth. The specificity of these PBPs is crucial for filtering out environmental chemical noise and selectively binding to the species-specific pheromone components.
Phylogenetic analyses of PBP genes in several Dendrolimus species have shown that the evolutionary relationships of these genes mirror the changes in the pheromone components used by each species. nih.govfrontiersin.org This suggests that as the pheromone blend of a lineage diverged, for instance, through the emergence of the 5E,7Z-isomer in the ancestor of D. houi, the binding sites of the PBPs also evolved to accommodate this new chemical structure.
Similarly, the pheromone receptors, which are responsible for recognizing the pheromone and initiating a neural signal, also show signs of co-evolution. Studies on the PRs of Dendrolimus species indicate that these receptors have undergone accelerated divergence, likely driven by the strong selective pressures of mate recognition. nih.govfrontiersin.org The evolution of PRs specifically tuned to this compound and its associated compounds in D. houi would have been a critical step in the establishment of its unique communication channel. This tight coupling between the evolution of the chemical signal and its reception machinery ensures the fidelity and efficiency of the mating system.
Pheromones as Drivers of Speciation Events
The evolution of novel pheromone blends can be a direct catalyst for the formation of new species. By creating new, private communication channels, changes in pheromone chemistry can lead to reproductive isolation between populations, a key step in the speciation process. The divergence in the use of (5E,7Z) and (5Z,7E) isomers of dodecadienyl acetate and related compounds within the Dendrolimus genus provides a compelling case study for pheromone-driven speciation.
The shift to the 5E,7Z-isomer in the lineage leading to Dendrolimus houi likely created a significant reproductive barrier between it and its ancestral population that continued to use the 5Z,7E-isomer. This initial divergence in the chemical signal would have reduced or eliminated gene flow between the two populations, even if they occurred in the same geographic area. Over time, this reproductive isolation would have allowed for the accumulation of other genetic differences, leading to the formation of a distinct species.
Phylogenetic studies of the Dendrolimus genus support this hypothesis. The phylogenetic relationships among different species are consistent with the changes in their sex pheromone components. oipub.com For example, D. houi is part of a distinct clade that is separated from the species that utilize the (5Z,7E)-isomers. This pattern suggests that shifts in pheromone chemistry have played a significant role in the evolutionary branching of this genus.
Applications in Integrated Pest Management Ipm Research
Utilization of 5E,7Z-Dodecadienyl Acetate (B1210297) as a Pheromone Lure in Insect Monitoring
Pheromone lures baited with 5E,7Z-Dodecadienyl acetate are instrumental in the monitoring of the Yunnan pine caterpillar (Dendrolimus houi), a serious defoliator of coniferous forests in southwestern China. purdue.edu Synthetic versions of this pheromone are used to attract male moths to traps, allowing for early detection of pest presence, tracking of population dynamics, and delineation of infested areas. nih.govidtools.org This information is crucial for making informed decisions about the necessity and timing of control interventions.
The approved trap for monitoring Dendrolimus punctatus, a related species, is the wing trap, and the lure, which is a rubber septum, has an effective field life of 21 days. idtools.org It is recommended to place the lure inside a lure holder on a non-sticky area under the top of the trap. idtools.org For effective monitoring, traps for different moth species should be spaced at least 20 meters apart to avoid interference. idtools.org
Research on Strategies for Pest Population Estimation and Surveillance
Effective surveillance protocols have been developed, suggesting a density of 15-45 traps per hectare for monitoring and mass trapping efforts, with lures being replaced every 4-6 weeks to maintain their efficacy. nih.gov
Principles of Pheromone-Based Pest Control Methodologies
Pheromone-based pest control is a key component of IPM, offering a species-specific and environmentally friendly alternative to broad-spectrum insecticides. The primary methods utilizing pheromones are mass trapping and mating disruption.
Mass trapping aims to capture a significant portion of the male moth population, thereby reducing the chances of successful mating and subsequent reproduction. nih.gov This technique relies on deploying a high density of pheromone-baited traps throughout the target area to remove a substantial number of individuals from the population. The success of mass trapping is dependent on factors such as the initial pest population density, the efficiency of the traps and lures, and the size and isolation of the treated area. While the principle is well-established, specific large-scale efficacy data for Dendrolimus species using this compound is an area of ongoing research.
Mating disruption involves permeating the atmosphere with a high concentration of synthetic pheromone to interfere with the male's ability to locate a calling female. plos.orgtaylorfrancis.com This can be achieved through several mechanisms, including:
Competitive attraction: Male moths are drawn to numerous synthetic pheromone sources, reducing the probability of them finding a female.
Sensory overload (Habituation): Constant exposure to high concentrations of the pheromone can desensitize the male's antennae, making them unable to respond to the lower concentrations emitted by females.
Camouflage of the female's pheromone plume: The high background concentration of the synthetic pheromone can mask the natural pheromone plume, making it impossible for the male to follow it to the source. plos.org
Mating disruption is considered a highly effective strategy for population suppression, especially in large, isolated areas or for pests with low population densities. taylorfrancis.comsemanticscholar.org
Optimization of Lure Blends and Release Rates for Enhanced Field Efficacy
The effectiveness of a pheromone lure is highly dependent on the precise blend of its chemical components and the rate at which they are released. For Dendrolimus houi, it has been demonstrated that a three-component blend is essential for attracting male moths. This blend consists of (5E,7Z)-5,7-dodecadien-1-ol (the alcohol), (5E,7Z)-5,7-dodecadien-1-yl acetate (the acetate), and (5E,7Z)-5,7-dodecadienal (the aldehyde). purdue.edu
Field trapping experiments have shown that a 20:1:1 ratio of the alcohol, acetate, and aldehyde, respectively, is as effective as using virgin female moths as bait. purdue.edu The ratio of the acetate to the aldehyde was found to be more critical than the ratio of either of these components to the alcohol. purdue.edu
The release rate of the pheromone is influenced by the dispenser material. Rubber septa are commonly used as dispensers for Dendrolimus pheromones. idtools.org Research has shown that sulfur-free composite rubber carriers offer good stability and slow-release performance for Dendrolimus punctatus sex pheromones. nih.gov The optimization of release rates is a critical area of research, as an excessively high release rate can have a repellent effect on some insects. researchgate.net
Below is an illustrative data table showing the impact of different pheromone blend ratios on the trap catch of Dendrolimus houi, based on descriptive findings from research. purdue.edu
| Lure Blend (Alcohol:Acetate:Aldehyde) | Relative Trap Catch Efficiency |
| 20:1:1 | High |
| 10:1:1 | Moderate |
| 1:0:0 (Alcohol only) | Low |
| Virgin Female Moth | High |
Investigation of Synergistic Effects of Pheromone Components in Applied Contexts
The multicomponent nature of many insect sex pheromones often involves synergistic interactions between the different chemicals, where the combined effect of the components is greater than the sum of their individual effects. In the case of Dendrolimus houi, all three identified components of its sex pheromone—the alcohol, acetate, and aldehyde—are essential for male attraction, demonstrating a clear synergistic effect. purdue.edu
For the related species Dendrolimus punctatus, the sex pheromone is a blend of (5Z,7E)-dodeca-5,7-dien-1-ol, its acetate, and its propionate. Research has shown that the addition of two other compounds found in the female's pheromone gland, (Z)-5-dodecen-1-ol and (Z)-5-dodecen-1-yl acetate, can significantly increase the trapping efficiency of the primary three-component blend. mdpi.com This indicates a synergistic effect where these additional compounds enhance the attractiveness of the primary pheromone components.
Conversely, the presence of incorrect isomers or compounds from other species can have an inhibitory or antagonistic effect, reducing trap captures. This highlights the high degree of specificity in the chemical communication of these insects and the importance of using precisely formulated lure blends for effective pest management. For some Dendrolimus species, certain pheromone components of their relatives can act as strong antagonists. mdpi.com
The following table illustrates the synergistic effect of adding secondary components to the primary pheromone blend for Dendrolimus punctatus.
| Pheromone Lure Composition | Relative Trap Catch |
| Primary Blend (Z5,E7-12:OH + Z5,E7-12:OAc + Z5,E7-12:OPr) | Baseline |
| Primary Blend + Z5-12:OH + Z5-12:OAc | Increased |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
